

6-Cyclohexylnorleucine: A Technical Overview of its Predicted Chemical Properties and Structure

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Compound of Interest

Compound Name: 6-Cyclohexylnorleucine

Cat. No.: B15487069

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the predicted chemical properties and structure of **6-Cyclohexylnorleucine**, a non-proteinogenic amino acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document extrapolates information from its parent molecule, norleucine, and related cyclohexyl-containing amino acids.

Chemical Structure and Identification

6-Cyclohexylnorleucine is a derivative of the straight-chain amino acid norleucine. Its structure is characterized by a cyclohexyl group attached to the terminal carbon (position 6) of the hexanoic acid backbone.

Predicted Structure:

- IUPAC Name: (S)-2-Amino-6-cyclohexylhexanoic acid (assuming the L-enantiomer, which is common for amino acids in a biological context)
- Molecular Formula: C₁₂H₂₃NO₂
- Canonical SMILES: C1CCC(CCC(C(=O)O)N)CC1
- InChI Key: (Predicted) - A unique identifier would be generated upon synthesis and characterization.

Predicted Physicochemical Properties

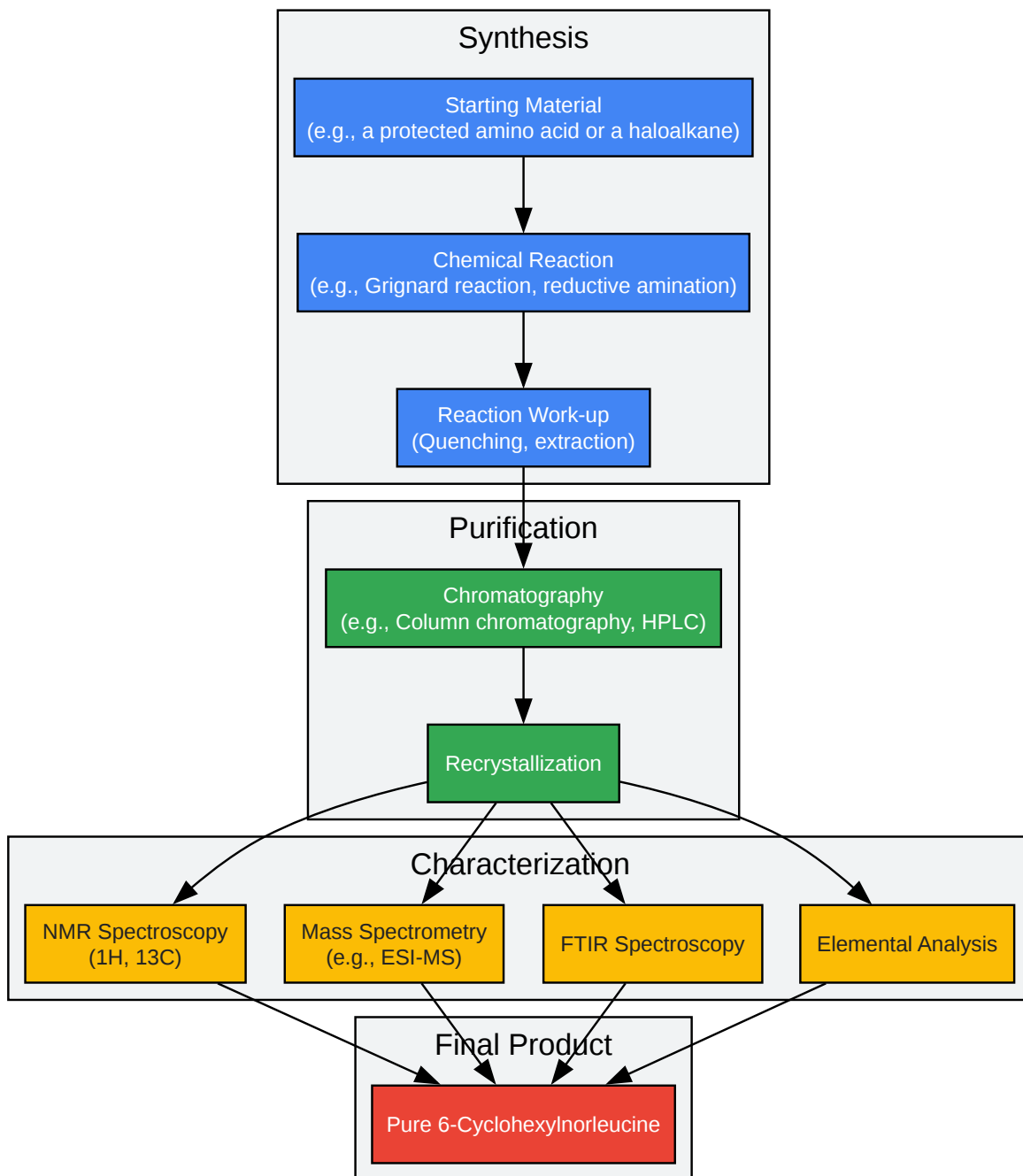
The following table summarizes the predicted physicochemical properties of **6-Cyclohexylnorleucine**. These values are estimated based on the known properties of norleucine and the addition of a cyclohexyl moiety.^{[1][2][3][4]}

Property	Predicted Value	Notes
Molecular Weight	213.32 g/mol	Calculated based on the molecular formula.
Melting Point	Expected to be a crystalline solid with a melting point higher than norleucine (301 °C, decomposes) due to increased molecular weight and van der Waals forces. ^[3]	Experimental verification is required.
Boiling Point	Not applicable; likely to decompose at high temperatures.	Amino acids typically decompose before boiling.
Solubility	Predicted to have lower solubility in water compared to norleucine due to the hydrophobic nature of the cyclohexyl group. ^{[2][3]} Soluble in organic solvents.	The presence of the polar amino and carboxyl groups will still allow for some aqueous solubility.
pKa (Carboxyl)	~2.3	Similar to norleucine. ^{[1][3]}
pKa (Amino)	~9.8	Similar to norleucine. ^{[1][3]}
LogP	Predicted to be significantly higher than norleucine, indicating increased lipophilicity.	The cyclohexyl group is a bulky, non-polar moiety.

Synthesis and Characterization Workflow

As no specific synthesis protocol for **6-Cyclohexylnorleucine** is publicly available, a general workflow for the synthesis of a novel, non-proteinogenic amino acid is proposed. This workflow is based on established methods for the synthesis of similar compounds, such as other cyclohexyl amino acids.

Generalized Workflow for Synthesis and Characterization



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Caption: Generalized workflow for the synthesis and characterization of **6-Cyclohexylnorleucine**.

Experimental Protocols (Hypothetical)

The following outlines a potential, generalized experimental approach for the synthesis of **6-Cyclohexylnorleucine**. This is a hypothetical protocol and would require optimization.

Synthesis of N-Boc-**6-Cyclohexylnorleucine** Methyl Ester:

- Starting Material: Commercially available N-Boc-L-glutamic acid γ -methyl ester.
- Reduction: The γ -carboxylate is selectively reduced to the corresponding alcohol using a mild reducing agent like borane-dimethyl sulfide complex.
- Oxidation: The primary alcohol is then oxidized to the aldehyde using a reagent such as Dess-Martin periodinane.
- Wittig Reaction: A Wittig reaction with cyclohexylmethyltriphenylphosphonium bromide would introduce the cyclohexylmethylene group.
- Hydrogenation: The resulting alkene is then hydrogenated using a catalyst like Palladium on carbon (Pd/C) to yield the saturated cyclohexyl side chain.
- Deprotection: The Boc and methyl ester protecting groups are removed under acidic and basic conditions, respectively, to yield the final product.

Purification: The crude product would be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure amino acid.

Characterization:

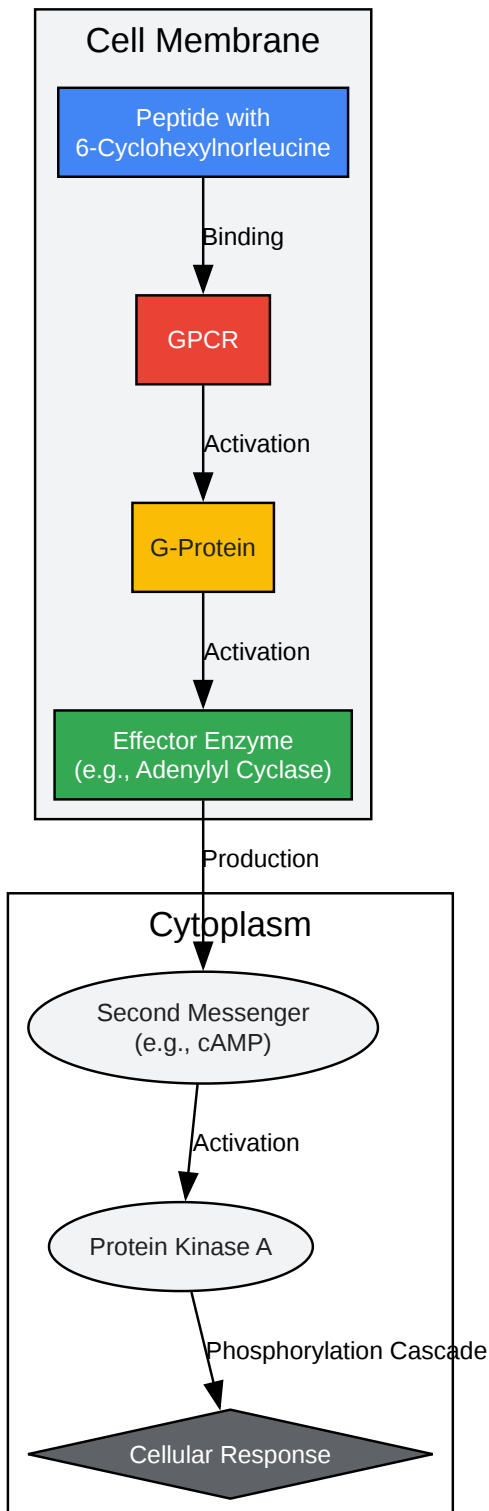
- NMR Spectroscopy: ^1H and ^{13}C NMR spectra would be recorded to confirm the presence of the cyclohexyl ring, the aliphatic chain, and the amino acid backbone.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
- FTIR Spectroscopy: The presence of characteristic functional groups (amine, carboxylic acid) would be confirmed by their vibrational frequencies.

Potential Biological Activity and Signaling Pathways

While no biological activity has been reported for **6-Cyclohexylnorleucine**, its structural similarity to other non-proteinogenic amino acids suggests potential applications in drug discovery. The introduction of a bulky, lipophilic cyclohexyl group could influence peptide conformation and receptor binding.

A hypothetical signaling pathway where a peptide containing **6-Cyclohexylnorleucine** might act as a ligand for a G-protein coupled receptor (GPCR) is depicted below.

Hypothetical GPCR Signaling Pathway



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Caption: Hypothetical GPCR signaling pathway involving a peptide containing **6-Cyclohexylnorleucine**.

Conclusion

6-Cyclohexylnorleucine represents a novel, non-proteinogenic amino acid with predicted properties that make it an interesting candidate for incorporation into peptides and other bioactive molecules. Its increased lipophilicity and steric bulk, conferred by the cyclohexyl group, could lead to unique pharmacological profiles. Further research, including its synthesis, purification, and biological evaluation, is necessary to fully elucidate its chemical and biological characteristics. This guide provides a foundational understanding to support such future investigations.

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